REACTION_CXSMILES
|
C(OC([N:11]1[CH:16]2[CH2:17][NH:18][CH2:19][CH:12]1[CH2:13][O:14][CH2:15]2)=O)C1C=CC=CC=1.[CH2:20]=O.[BH4-].[Na+]>CO>[CH3:20][N:18]1[CH2:17][CH:16]2[NH:11][CH:12]([CH2:13][O:14][CH2:15]2)[CH2:19]1 |f:2.3|
|
Name
|
3-oxa-7,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C2COCC1CNC2
|
Name
|
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under one atmosphere pressure of hydrogen at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 16 hours under argon atmosphere
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (20 mL) three times
|
Type
|
WASH
|
Details
|
The combined organic layer was washed successively with sat. NH4Cl, NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (20 mL)
|
Type
|
ADDITION
|
Details
|
To the solution was added 10% Pd on carbon (20 mg)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2COCC(C1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |